4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a benzonitrile moiety
Properties
IUPAC Name |
4-[[1-(2-bromobenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-20-4-2-1-3-19(20)21(25)24-11-9-18(10-12-24)15-26-14-17-7-5-16(13-23)6-8-17/h1-8,18H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNPCOZRUCWPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine under basic conditions to form the 2-bromobenzoyl piperidine intermediate. This intermediate is then reacted with 4-(hydroxymethyl)benzonitrile in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromine atom or the nitrile group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(((1-(2-bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile exhibit significant anticancer properties. The piperidine derivatives have been synthesized and tested for their efficacy against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of colorectal carcinoma cells (HCT116) with IC50 values ranging from 4.53 µM to 9.99 µM, outperforming traditional chemotherapeutic agents like 5-fluorouracil .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound N9 | 5.85 | HCT116 |
| Compound N18 | 4.53 | HCT116 |
| 5-Fluorouracil | 9.99 | HCT116 |
Antimicrobial Properties
The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. Compounds derived from piperidine structures have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. The synthesized derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (µM) | Bacterial Strains Tested |
|---|---|---|
| Compound W6 | 5.19 | S. aureus, S. typhi |
| Compound W1 | 5.08 | C. albicans, A. niger |
Case Studies
Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:
-
Case Study on Anticancer Efficacy
- A study conducted on a series of piperidine derivatives demonstrated that those with halogen substitutions exhibited enhanced potency against human cancer cell lines compared to their non-substituted counterparts.
-
Case Study on Antimicrobial Resistance
- Research evaluating the antimicrobial properties of related compounds found that certain derivatives effectively inhibited bacterial strains resistant to conventional treatments, suggesting a potential pathway for overcoming resistance issues.
Mechanism of Action
The mechanism of action of 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((1-(2-Chlorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- 4-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- 4-(((1-(2-Methylbenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Uniqueness
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs .
Biological Activity
The compound 4-(((1-(2-bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a bromobenzoyl group, and a benzonitrile moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors, which are implicated in mood regulation and various neuropsychiatric conditions.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study on related piperidine derivatives demonstrated significant efficacy in reducing seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy treatment .
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting Bcl-2 protein expression, which is crucial for cell survival .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | <10 | Apoptosis via caspase activation |
| Jurkat | <15 | Bcl-2 inhibition |
| HT29 | <20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. A recent study indicated that it exhibited significant antibacterial effects against multi-drug resistant strains of bacteria, comparable to standard antibiotics like norfloxacin. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 to 93.7 µg/mL, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and benzene rings have been systematically studied to enhance potency and selectivity for target receptors.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Bromine at para position | Increases anticancer potency |
| Methoxy group | Enhances receptor binding affinity |
| N-benzyl substitution | Modulates pharmacokinetics |
Case Study 1: Epilepsy Treatment
A clinical trial involving a related piperidine derivative showed significant reductions in seizure activity among patients with refractory epilepsy. The trial emphasized the need for further exploration into the dosage and long-term effects of similar compounds .
Case Study 2: Cancer Therapy
In another study, patients with advanced solid tumors were treated with a regimen including this class of compounds. Results indicated a notable tumor reduction in approximately 30% of participants, warranting further investigation into its use as an adjunct therapy .
Q & A
Q. Critical Parameters for Optimization :
- Base Selection : Use of cesium carbonate instead of potassium carbonate reduces isomerization by-products (e.g., 4-[4-triazolyl]methyl vs. 1-triazolyl regioisomers) .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and reduce dimerization side products .
- Temperature Control : Maintaining reflux temperatures (~80°C) ensures complete conversion while avoiding thermal degradation .
Q. Table 1. Synthesis Route Comparison
| Step | Conditions (Base/Solvent) | Yield (%) | Major Impurities | Reference |
|---|---|---|---|---|
| Alkylation | Cs₂CO₃/CH₃CN | 87 | <2% dimerization | |
| Coupling | K₂CO₃/acetone | 30 | 11% regioisomer III |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic methods is essential:
- ¹H/¹³C NMR : Assign peaks for the bromobenzoyl (δ ~7.5–8.0 ppm for aromatic protons), piperidinyl (δ ~2.5–3.5 ppm for CH₂ groups), and benzonitrile (δ ~4.3 ppm for OCH₂) moieties .
- IR Spectroscopy : Confirm nitrile group presence (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) .
- Mass Spectrometry (LC-MS/APCI) : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀BrN₂O₂: ~435.0) and purity (>95% by LC-MS) .
Note : X-ray crystallography (if crystals are obtainable) can resolve ambiguities in stereochemistry .
Advanced: How can researchers resolve discrepancies in impurity profiles observed when varying the base catalyst in the alkylation step?
Methodological Answer:
Discrepancies often arise from:
- Regioisomer Formation : Stronger bases (e.g., K₂CO₃) favor 4-triazolylmethyl impurities, while Cs₂CO₃ minimizes this via selective transition-state stabilization .
- By-Product Mitigation :
- HPLC Analysis : Use reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) to separate regioisomers .
- Solvent Screening : Replace acetone with chloroform/acetonitrile mixtures to reduce polarity-driven side reactions .
- Catalyst Additives : Introduce KI (1–2 mol%) to enhance reactivity of bromomethyl intermediates .
Advanced: What strategies are recommended for evaluating the impact of the bromobenzoyl moiety on target binding affinity compared to other substituents?
Methodological Answer:
Structure-Activity Relationship (SAR) Approach :
- Synthetic Analogues : Prepare derivatives with substituents like methoxy (e.g., 2,4-dimethoxybenzoyl) or fluorine .
- In Vitro Assays : Test inhibition constants (Ki) against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare bromine’s hydrophobic interactions vs. methoxy’s hydrogen-bonding potential .
Q. Table 2. SAR Comparison of Substituents
| Substituent | Binding Affinity (Ki, nM) | Key Interactions | Reference |
|---|---|---|---|
| 2-Bromobenzoyl | 12.3 ± 1.5 | Hydrophobic pocket | |
| 2,4-Dimethoxybenzoyl | 45.7 ± 3.2 | H-bond with Asp189 |
Advanced: How to design experiments to assess the compound’s potential as a multi-stage antiplasmodial agent?
Methodological Answer:
Multi-Stage Antiplasmodium Evaluation :
- In Vitro Screening :
- Mechanistic Studies :
Q. Table 3. Biological Activity Data
| Assay Type | Result | Reference |
|---|---|---|
| Blood Stage IC₅₀ | 0.8 µM | |
| Hemozoin Inhibition | 72% at 10 µM |
Advanced: What analytical methods are suitable for resolving conflicting crystallographic and NMR data regarding piperidinyl ring conformation?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect chair-to-chair interconversion (ΔG‡ ~50–60 kJ/mol) .
- DFT Calculations : Optimize piperidinyl conformers (B3LYP/6-31G*) and compare with experimental NMR coupling constants (e.g., J₃,₄) .
- X-Ray Crystallography : If feasible, resolve crystal structures to confirm chair conformations (e.g., C–C–C–C torsion angles ~55–65°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
